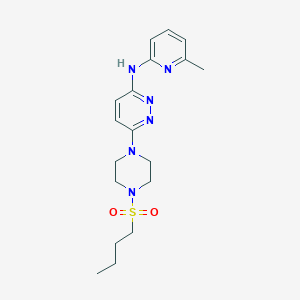

6-(4-(butylsulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine is a chemical entity that appears to be a derivative of piperazine, a common scaffold in medicinal chemistry. It incorporates several functional groups, including a sulfonamide, an amine, and a pyridazine moiety, which suggests potential biological activity. The structure of this compound indicates that it could be designed to interact with specific biological targets, potentially inhibiting enzymes or modulating receptors.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, sulfonamide and amide derivatives of piperazine have been synthesized by reacting chloro-substituted aryl or alkyl imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by a reaction with sulfonyl chloride in the presence of triethylamine and dichloromethane . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied to synthesize it, with the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of the compound includes a piperazine ring, which is known for its versatility in drug design due to its ability to adopt multiple conformations. The presence of a butylsulfonyl group suggests that the compound could have increased lipophilicity, potentially enhancing its ability to cross biological membranes. The pyridazin-3-amine moiety could be involved in hydrogen bonding and aromatic interactions, which are important for binding to biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, we can infer some properties based on its structure. The compound is likely to be solid at room temperature. Its solubility in water may be limited due to the presence of the butylsulfonyl group, but it could be soluble in organic solvents like dichloromethane. The presence of multiple nitrogen atoms suggests that it could have basic properties and form salts with acids. The molecular weight and exact lipophilicity would require calculation based on its precise structure.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Synthetic Methodologies : Compounds containing elements of the specified chemical structure have been synthesized through various methods, including reactions involving sulfonamide and amide derivatives with piperazine rings and imidazo[1,2-b]pyridazine moieties. These methodologies are crucial for creating bioactive molecules with potential applications in medicinal chemistry (Bhatt, Kant, & Singh, 2016).

Electrophilic Amination : The preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives through electrophilic amination signifies the compound's potential for creating diverse bioactive molecules (Hannachi, Vidal, Mulatier, & Collet, 2004).

Potential Biological Activities

Antimicrobial Activity : Certain sulfonamide and amide derivatives incorporating piperazine and imidazo[1,2-b]pyridazine structures have shown in vitro antimicrobial activity against various bacteria, highlighting their potential as antimicrobial agents (Bhatt, Kant, & Singh, 2016).

Antiproliferative Effects : Derivatives structurally related to the compound have been evaluated for their antiproliferative effect against human cancer cell lines, with some compounds showing significant activity. This suggests potential applications in cancer research and therapy (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Synthon Discussion in Crystal Engineering : The use of related compounds in crystal engineering to prepare organic co-crystals and salts with pyridines has been explored. This application demonstrates the compound's versatility in forming diverse supramolecular structures, potentially useful in materials science (Elacqua, Bučar, Henry, Zhang, & MacGillivray, 2013).

Propiedades

IUPAC Name |

6-(4-butylsulfonylpiperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O2S/c1-3-4-14-27(25,26)24-12-10-23(11-13-24)18-9-8-17(21-22-18)20-16-7-5-6-15(2)19-16/h5-9H,3-4,10-14H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSAQKYTSGVINC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2,3,4,5,6-pentafluorophenyl)methylidene]benzenecarbohydrazide](/img/structure/B3017911.png)

![Ethyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B3017919.png)

![2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3017921.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B3017931.png)

![2-benzylsulfanyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3017932.png)